molecular formula C19H18ClN3O4 B128455 Pyraclostrobin CAS No. 175013-18-0

Pyraclostrobin

Cat. No. B128455
M. Wt: 387.8 g/mol
InChI Key: HZRSNVGNWUDEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyraclostrobin is a strobilurin fungicide that has gained significant importance in the agrochemical market due to its broad antifungal activity spectrum and enhanced efficiency and safety profiles compared to earlier fungicides . It is used to control a variety of fungal diseases in greenhouses and agricultural fields . However, its widespread use has raised concerns about its potential environmental impact and toxicity to non-target organisms, including earthworms , zebrafish , and aquatic life .

Synthesis Analysis

The synthesis of pyraclostrobin involves the creation of functionalized haptens, which are small molecules that elicit an immune response only when attached to a larger carrier. These haptens are used to produce monoclonal antibodies for the detection of pyraclostrobin . Additionally, site-heterologous haptens have been synthesized to generate high-affinity anti-pyraclostrobin antibodies, with the derivatization site playing a critical role in the generation of selective antibodies .

Molecular Structure Analysis

The molecular structure of pyraclostrobin has been analyzed in relation to its fungicidal effect. The crystal structures of pyraclostrobin from different sources have been determined using high-resolution X-ray powder diffraction, revealing that the crystal morphology of pyraclostrobin presents in a triclinic crystal system . The conformation of pyraclostrobin in the crystal structure can significantly affect its fungicidal efficacy .

Chemical Reactions Analysis

Pyraclostrobin undergoes photolysis, which is a significant degradation pathway for the fungicide. The photolysis products have been identified, and their toxicity has been assessed, revealing that some transformation products can be more toxic than the parent compound . Additionally, pyraclostrobin can be biodegraded by microbial communities in soils, with a proposed metabolic pathway involving carbamate hydrolysis, suggesting that certain bacteria such as Pseudomonas could be used for bioremediation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyraclostrobin have been studied in various contexts. For instance, its stability and dissipation kinetics in a cucumber greenhouse agroecosystem were evaluated, showing that pyraclostrobin dissipates quickly with half-lives ranging from 2.14 to 4.17 days in different matrices . Furthermore, temperature-responsive pyraclostrobin-loaded submicrocapsules have been developed to address issues related to its low water solubility and photolysis, with the release of pyraclostrobin being controlled by temperature changes .

Toxicological Effects

Pyraclostrobin has been found to have toxic effects on non-target organisms. In earthworms, it can disrupt the balance of reactive oxygen species, affecting the antioxidant defense system and causing DNA damage . In zebrafish, pyraclostrobin induces oxidative stress and DNA damage, and it can interfere with normal heart development and function . The toxicity of pyraclostrobin and its metabolites has also been evaluated in terms of safety for human consumption when applied to crops, with recommendations for application rates to avoid exceeding maximum residue limits .

Case Studies and Environmental Impact

Several case studies have highlighted the environmental impact of pyraclostrobin. Its photolysis and photo-induced toxicity to Vibrio fischeri have been studied, indicating the involvement of radicals in the transformation of intermediates and the increased toxicity of certain photolysis products . The biodegradation of pyraclostrobin by microbial communities from Hawaiian soils has been investigated, providing insights into potential bioremediation strategies . Additionally, the development of temperature-responsive submicrocapsules for pyraclostrobin aims to reduce its toxicity and improve its application efficiency in agriculture .

Scientific Research Applications

Ecotoxicological Effects

  • On Earthworms (Eisenia fetida)

    Pyraclostrobin exposure affected the antioxidant defense system and caused DNA damage in earthworms. Different concentrations of Pyraclostrobin disrupted the balance of reactive oxygen species (ROS), affecting enzyme activities and ultimately leading to DNA damage (Ma et al., 2019).

  • On Zebrafish (Danio rerio)

    It induced oxidative stress and DNA damage in zebrafish. Exposure to Pyraclostrobin led to changes in levels of superoxide dismutase (SOD), catalase (CAT), and other markers, signifying mitochondrial dysfunction and potential cardiotoxicity and neurotoxicity (Zhang et al., 2017); (Li et al., 2019).

  • On Tilapia (Oreochromis niloticus)

    Exposure to Pyraclostrobin caused oxidative damage to gills, altering ventilation frequency and energy metabolism, highlighting its toxicity in aquatic organisms (Li et al., 2021).

Agricultural and Environmental Impact

  • Soybean Productivity

    Application of Pyraclostrobin on soybean crops enhanced photosynthesis rate, nitrate reductase activity, and overall productivity (Fagan et al., 2010).

  • On Sunflower (Helianthus annuus L.)

    Pyraclostrobin application led to disease suppression and affected physiological traits like leaf chlorophyll content, nitrogen concentration, and water use efficiency, ultimately impacting seed yield and quality (Tsialtas et al., 2017).

  • Soil Microbial Communities

    Pyraclostrobin impacted soil enzyme activities and microbial community structure, indicating its influence on soil health and microbial dynamics (Zhang et al., 2019).

  • Residue Dynamics in Cucumber

    Studied the dissipation kinetics of Pyraclostrobin in cucumber, assessing consumer safety and environmental impact under Egyptian conditions (Malhat et al., 2021).

Potential Hazards

  • Mitochondrial Dysfunction

    Pyraclostrobin was found to induce mitochondrial dysfunction, leading to various toxic effects such as triglyceride accumulation and neurodegeneration (Luz et al., 2018).

  • Impact on Microbial Communities for Biodegradation

    Investigated the degradation of Pyraclostrobin by microbial communities, highlighting the potential for bioremediation and detoxification of this fungicide (Chen et al., 2018).

Safety And Hazards

Pyraclostrobin is toxic and recommended to be avoided by humans. It is merely an irritant of eyes and skin. It does cause some degree of reproductive and developmental failure in mammals but does not absorb well through the skin .

Future Directions

The resistance frequencies of the isolates collected in 2019 and 2021 to pyraclostrobin were 69.57% and 100%, respectively . The results showed that the pyraclostrobin-resistant phenotypes displayed high fitness and high-risk . The pyraclostrobin resistance was not attributable to Cytb gene alterations, there may be some other resistance mechanisms . Differential response of enzyme activity and cell membrane permeability were observed in resistant- and sensitive-isolates suggesting a mechanism of metabolic resistance .

properties

IUPAC Name

methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-methoxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRSNVGNWUDEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7032638
Record name Pyraclostrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7032638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or light beige solid; [Merck Index]
Record name Pyraclostrobin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6901
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

In water, 1.9 mg/L at 20 °C
Record name PYRACLOSTROBIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.285 g/cu cm at 20 °C[Health Canada; Regulatory Note: Pyraclostrobin-Headline EC-Cabrio EG (REG2003-06); Pest Management Regulatory Agency (2003)
Record name PYRACLOSTROBIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.95X10-10 mm Hg at 20 °C
Record name PYRACLOSTROBIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Pyraclostrobin is a member of the strobilurin group of fungicides. The strobilurin fungicides act through inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain, which in turn causes important cellular biochemical processes to be severely disrupted, and results in cessation of fungal growth.
Record name PYRACLOSTROBIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Pyraclostrobin

Color/Form

White or light beige crystalline solid

CAS RN

175013-18-0
Record name Pyraclostrobin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175013-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyraclostrobin [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175013180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyraclostrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7032638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]-N-methoxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRACLOSTROBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJW8M9OX1H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PYRACLOSTROBIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

63.7 to 65.2 °C
Record name PYRACLOSTROBIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyraclostrobin
Reactant of Route 2
Reactant of Route 2
Pyraclostrobin
Reactant of Route 3
Reactant of Route 3
Pyraclostrobin
Reactant of Route 4
Reactant of Route 4
Pyraclostrobin
Reactant of Route 5
Reactant of Route 5
Pyraclostrobin
Reactant of Route 6
Reactant of Route 6
Pyraclostrobin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.